N-(3-chloro-4-methylphenyl)-4-fluorobenzamide
Description
N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide (CAS: 330469-22-2) is a benzamide derivative featuring a 4-fluorobenzoyl group attached to a 3-chloro-4-methyl-substituted aniline moiety. The compound’s structure (Fig. 1) combines electron-withdrawing substituents (chloro and fluoro groups) with a methyl group, which may influence its physicochemical properties, reactivity, and biological interactions.
Properties
IUPAC Name |
N-(3-chloro-4-methylphenyl)-4-fluorobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClFNO/c1-9-2-7-12(8-13(9)15)17-14(18)10-3-5-11(16)6-4-10/h2-8H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPUUMOIZAZANCN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=CC=C(C=C2)F)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401250890 | |
| Record name | N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330469-22-2 | |
| Record name | N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=330469-22-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401250890 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-4-fluorobenzamide typically involves the reaction of 3-chloro-4-methylaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform at room temperature. The product is then purified by recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a similar synthetic route but with optimized reaction conditions to enhance yield and reduce production costs. This may involve the use of more efficient catalysts, higher reaction temperatures, and continuous flow reactors to ensure consistent product quality and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The methyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate.
Reduction Reactions: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate in aqueous or alkaline medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Major Products Formed
Substitution: Formation of N-(3-azido-4-methylphenyl)-4-fluorobenzamide or N-(3-thiocyanato-4-methylphenyl)-4-fluorobenzamide.
Oxidation: Formation of N-(3-chloro-4-carboxyphenyl)-4-fluorobenzamide.
Reduction: Formation of N-(3-chloro-4-aminophenyl)-4-fluorobenzamide.
Scientific Research Applications
N-(3-chloro-4-methylphenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalytic activity. In the case of receptor interactions, the compound may act as an agonist or antagonist, modulating the receptor’s signaling pathways and physiological responses.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Key structural analogs are compared in Table 1 , highlighting substituent variations and their implications:
Table 1: Structural Comparison of N-(3-Chloro-4-methylphenyl)-4-fluorobenzamide with Analogs
Substituent Impact:
- Electron-withdrawing groups (EWGs): The 4-fluoro substituent in the target compound and Ztz240 enhances electrophilicity and may improve metabolic stability.
- Electron-donating groups (EDGs): Methoxy and methyl groups (Table 1, entry 3) enhance fluorescence properties, as observed in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide, which exhibits optimal fluorescence at pH 5 .
- Heterocyclic vs. aromatic amines: Ztz240’s pyridinyl group (vs. phenyl in the target compound) introduces nitrogen-based hydrogen bonding, critical for its role in potassium channel modulation .
Physicochemical and Spectroscopic Properties
Table 2: Physicochemical and Functional Comparisons
Key Findings:
- Fluorescence: The methoxy and methyl substituents in N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide contribute to strong fluorescence, with a detection limit (LOD) of 0.269 mg/L, making it suitable for sensor applications .
- Crystallography: N-(Arylsulfonyl)-4-fluorobenzamides exhibit inclined aromatic rings (81–89° dihedral angles), influencing packing and solubility .
- Thermal Stability: Phthalimide derivatives like 3-chloro-N-phenyl-phthalimide are thermally stable, enabling their use in high-performance polymers .
Biological Activity
N-(3-chloro-4-methylphenyl)-4-fluorobenzamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores its mechanisms of action, biological targets, and relevant research findings.
This compound interacts with specific molecular targets, such as enzymes or receptors. It may inhibit enzyme activity by binding to the active site or allosteric site, thus preventing substrate binding and subsequent catalytic activity. In receptor interactions, it may function as an agonist or antagonist, modulating signaling pathways and physiological responses.
Biological Targets and Activities
Research indicates that this compound exhibits potential as an inhibitor of specific enzymes involved in disease pathways. Notably, compounds with similar structures have shown interactions with penicillin-binding proteins, suggesting antibacterial effects.
Comparative Analysis of Similar Compounds
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| N-(4-fluoro-3-nitrophenyl)acetamide | C10H9ClFNO | Exhibits antibacterial properties |
| N-(3-chlorophenethyl)-4-nitrobenzamide | C13H12ClN2O2 | Known for anti-inflammatory effects |
| N-(4-fluoro-3-nitrophenyl)benzamide | C13H10FNO3 | Demonstrates significant enzyme inhibition |
This compound stands out due to its specific combination of substituents which may enhance its biological activity compared to other compounds.
Case Studies and Research Findings
- Antimicrobial Activity : In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various bacterial strains. The presence of electron-withdrawing groups like chlorine enhances binding affinity to target enzymes, improving therapeutic efficacy .
- Cancer Therapy Potential : A study focused on benzamide derivatives indicated that compounds similar to this compound could inhibit RET kinase activity, which is crucial in certain cancers. The findings suggest that this compound might serve as a lead structure for developing new cancer therapies .
- Pharmacokinetic Profiles : Computational studies have suggested favorable pharmacokinetic properties for compounds with similar structures, indicating their potential for oral administration and effective systemic circulation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
